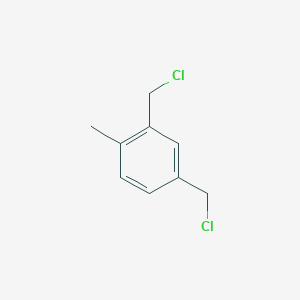
5,6-Dihydrophenanthridine
Übersicht
Beschreibung
5,6-Dihydrophenanthridines are common aza heterocycle frameworks of natural products and pharmaceuticals . They exhibit various biological activities including antibiotic, anti-inflammatory, and anticancer activity . More recently, studies have shown that 5,6-dihydrophenanthridine derivatives can interact tightly with SARS-CoV-2 nucleocapsid protein and inhibit the replication of SARS-CoV-2 in vitro .
Synthesis Analysis
The synthesis of 5,6-Dihydrophenanthridines has been achieved via palladium-catalyzed intramolecular C−H/C−H dehydrogenative coupling reaction of two simple arenes . This approach features a broad substrate scope and good tolerance of functional groups, offering an efficient alternative synthesis route for important 5,6-dihydrophenanthridine compounds . Another method involves the preparation of 5,6-Dihydrophenanthridines from aryl amines via intramolecular addition to N-tethered arynes under mild conditions .Molecular Structure Analysis
The molecular formula of 5,6-Dihydrophenanthridine is C13H11N . It has an average mass of 181.233 Da and a monoisotopic mass of 181.089142 Da .Chemical Reactions Analysis
The formation of the aryl−aryl bond of 5,6-dihydrophenanthridines is a key step in its chemical reactions . There are three main strategies to forge the aryl−aryl bond of 5,6-dihydrophenanthridines: (1) transition-metal-catalyzed cross-couplings of organometallic aryls with aryl halides; (2) annulation via benzyne intermediates; and (3) the direct arylation of nonactivated aryl C−H bonds with aryl halides .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Palladium-Catalyzed Intramolecular Dehydrogenative Coupling : The synthesis of 5,6-Dihydrophenanthridines, which are pivotal in natural products and pharmaceuticals, can be achieved through palladium-catalyzed intramolecular C−H/C−H dehydrogenative coupling. This method features broad substrate scope and good tolerance of functional groups, offering an efficient alternative synthesis route for these compounds (Wang et al., 2023).
- Synthesis via N,O-acetal TMS ethers : A high-yielding protocol for synthesizing 5,6-Dihydrophenanthridines involves sequential reduction-cyclization reaction of N-acylcarbamates via N,O-acetal TMS ethers as a stable N-acyliminium ion precursor (Lee et al., 2013).
- Enantioselective Synthesis : An enantioselective synthesis approach for chiral 5,6-Dihydrophenanthridines has been developed, using organocatalytic modified Pictet-Spengler reaction of biphenyl-2-amines and aromatic aldehydes, achieving high yields and enantioselectivities (Wang et al., 2017).
Medicinal Chemistry and Biological Activity
- Acetylcholinesterase Inhibitors : Secolycorines with a 5,6-dihydrophenanthridine skeleton, prepared from lycorine, exhibit potent inhibitory activity against acetylcholinesterase, surpassing the effectiveness of galanthamine (Lee et al., 2007).
- Anticancer Properties : Phenanthridine derivatives, a class of nitrogenous heterocycles, show promise as anticancer agents. Chirally pure dihydropyrrolo[1,2-f]phenanthridines have demonstrated significant anticancer, antioxidant, and DNA cleavage activities in vitro, with compound 5g identified as a potential lead candidate for further testing (Azad et al., 2020).
Other Applications
- Molecular Switch via pH- and Redox-Modulated Cyclization : The development of a switchable organic system involving phenanthridine-based heterocycles demonstrates the potential for "lockable" molecular switches controlled by pH and redox chemistry. This system exemplifies the versatility and potential of 5,6-Dihydrophenanthridine derivatives in molecular engineering (Richmond et al., 2008).
Wirkmechanismus
Eigenschaften
IUPAC Name |
5,6-dihydrophenanthridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-8,14H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQRKUQVFWYEPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277362 | |
| Record name | 5,6-Dihydrophenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydrophenanthridine | |
CAS RN |
27799-79-7 | |
| Record name | 5,6-Dihydrophenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


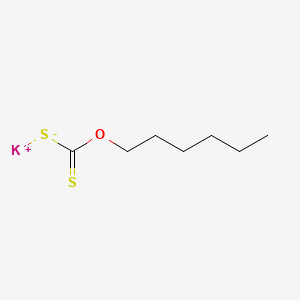

![1H-Pyrrolo[2,3-b]pyridine, 2-(1-methylethyl)-](/img/structure/B3050597.png)
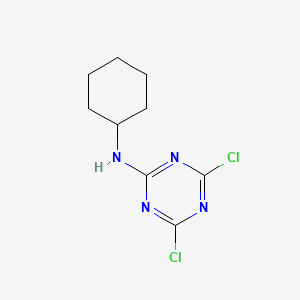
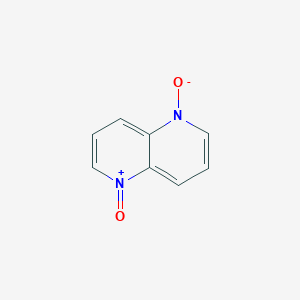
![4,5-Dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one](/img/structure/B3050603.png)
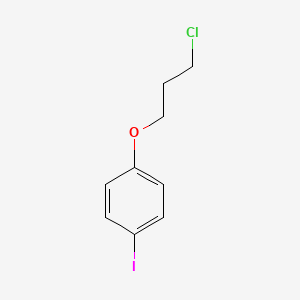
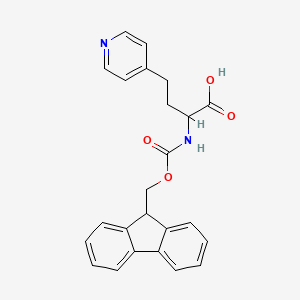
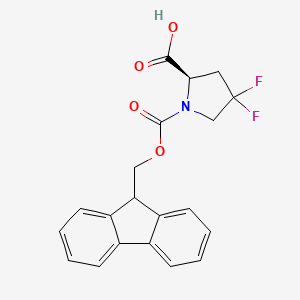
![2-[(E)-(2-sulfooxyethylhydrazinylidene)methyl]quinoline-4-carboxylic acid](/img/structure/B3050609.png)
